molecular formula C21H45NO10 B609229 m-PEG10-amine CAS No. 1383658-09-0

m-PEG10-amine

Cat. No. B609229
CAS RN: 1383658-09-0
M. Wt: 471.59
InChI Key: JVILNPVFPORAFH-UHFFFAOYSA-N
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Description

M-PEG10-amine is a non-cleavable 10 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

M-PEG10-amine is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The amino group of m-PEG10-amine readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Molecular Structure Analysis

The chemical formula of m-PEG10-amine is C21H45NO10 . It has a molecular weight of 471.59 .


Chemical Reactions Analysis

M-PEG10-amine linker contains an amino group and methoxy group on the ends. The amino group readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Physical And Chemical Properties Analysis

M-PEG10-amine has a chemical formula of C21H45NO10 and a molecular weight of 471.58 .

Scientific Research Applications

mRNA Delivery

m-PEG10-amine, also known as PEG10, has been used in the field of mRNA delivery. Researchers have found that PEG10 can package its own mRNA and can be pseudotyped for mRNA delivery . The mRNA cargo of PEG10 can be reprogrammed by flanking genes of interest with Peg10’s untranslated regions . This reprogrammability has been used to develop selective endogenous encapsidation for cellular delivery (SEND) by engineering both mouse and human PEG10 to package, secrete, and deliver specific RNAs .

Protein Research

PEG10 is a human retrotransposon-derived imprinted gene. The mRNA of PEG10 encodes two protein isoforms: the Gag-like protein (RF1 PEG10) is coded by reading frame 1, while the Gag-Pol-like polyprotein (RF1/RF2 PEG10) is coded by reading frames 1 and 2 . This has been used in protein research to study the function of these proteins and their roles in various biological processes .

Cellular Proliferation

Research has shown that overexpression of PEG10 can result in increased cellular proliferation . This suggests that PEG10 could be used in research related to cell growth and development .

Cell Viability

Studies have indicated that PEG10 plays an important role in cell viability . Transfection with PEG10 had a detrimental effect on cell viability, suggesting that it could be used in research related to cell death and survival .

Proteomics

Polyethylene Glycol (PEG), which includes m-PEG10-amine, is used in proteomics and other biological research methods . The availability of polyethylene glycol derivatives of defined length (MW) that are activated with specific functional groups allows for precise and versatile application of PEG in these fields .

Therapeutic Delivery

The ability of PEG10 to package, secrete, and deliver specific RNAs has been used to develop an efficient therapeutic delivery modality . This suggests that PEG10 could be used in the development of new therapeutic delivery methods .

Mechanism of Action

Target of Action

m-PEG10-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of m-PEG10-amine are the proteins or enzymes that these ADCs or PROTACs are designed to interact with . For instance, in the context of cancer research, Paternally Expressed Gene 10 (PEG10) has been identified as a target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .

Mode of Action

m-PEG10-amine acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein . The hydrophilic Polyethylene Glycol (PEG) spacer in m-PEG10-amine increases solubility in aqueous media .

Biochemical Pathways

The biochemical pathways affected by m-PEG10-amine depend on the specific ADC or PROTAC it is part of. For example, in the case of PEG10, it has been found to be associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in breast cancer . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Pharmacokinetics

The pharmacokinetics of m-PEG10-amine would be largely determined by the specific ADC or PROTAC it is incorporated intoThe pegylation of therapeutic agents with m-peg10-amine can enhance their stability, solubility, and potentially their bioavailability .

Result of Action

The result of m-PEG10-amine’s action is the formation of stable ADCs or PROTACs that can selectively target specific proteins . In the context of PEG10, targeting it with m-PEG10-amine-based constructs can overcome resistance to CDK4/6 inhibitors, inhibit proliferation of resistant cells, and suppress epithelial–mesenchymal transition .

Action Environment

The action of m-PEG10-amine can be influenced by various environmental factors such as pH and temperature. For instance, the reaction of m-PEG10-amine with activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond readily occurs at pH 7-9 . The stability, efficacy, and action of the resulting ADCs or PROTACs can also be influenced by the biological environment they are introduced into.

Safety and Hazards

M-PEG10-amine is not classified as a hazard. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILNPVFPORAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG10-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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